molecular formula C10H14N2O B1267591 3-Amino-n-benzylpropanamide CAS No. 64018-20-8

3-Amino-n-benzylpropanamide

Cat. No.: B1267591
CAS No.: 64018-20-8
M. Wt: 178.23 g/mol
InChI Key: HUJKQHPTZJRELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amide Chemistry and Organic Synthesis

In the realm of amide chemistry, 3-Amino-N-benzylpropanamide serves as a bifunctional molecule. The presence of both a nucleophilic primary amine and a stable amide linkage allows for a range of chemical transformations. The amino group can readily undergo reactions such as acylation and alkylation, enabling the extension of the carbon chain or the introduction of new functional moieties. angenechemical.com This reactivity is fundamental to its role as a building block in organic synthesis.

The synthesis of this compound itself can be achieved through various routes. One recently documented method involves the ionizing radiation-induced modification of nialamide (B1662786), a former antidepressant. nih.govspandidos-publications.com In this process, γ-irradiation of nialamide under specific conditions leads to its degradation, yielding several compounds, including this compound. nih.govresearchgate.net More conventional synthetic pathways utilize it as an intermediate in multi-step syntheses. For instance, derivatives of N-benzyl-propanamide are key intermediates in the preparation of the anticonvulsant drug Lacosamide (B1674222). google.comgoogleapis.com In these processes, a precursor molecule is reacted with benzylamine (B48309) to form the N-benzylpropanamide core structure, which is then further modified. google.comgoogleapis.com Its role as an intermediate highlights its utility in constructing more complex molecular architectures. angenechemical.com

Significance as a Molecular Entity and Potential Research Scaffold

The structure of this compound makes it a significant entity for chemical exploration and a promising research scaffold. A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached, creating a library of related compounds for biological screening. This compound is well-suited for this role due to its distinct functional handles. angenechemical.comresearchgate.net

The primary amino group provides a site for derivatization to explore structure-activity relationships (SAR). angenechemical.com The N-benzyl group can also be substituted on the phenyl ring to modulate properties such as lipophilicity, electronic effects, and steric bulk, which can influence biological activity and pharmacokinetic profiles. This versatility makes it an essential building block for creating diverse molecules with potential therapeutic applications. angenechemical.comevitachem.com Researchers have utilized the N-benzylpropanamide framework to design and synthesize novel organic compounds, particularly in the field of medicinal chemistry. angenechemical.com

Overview of Current Research Trajectories and Academic Interests

Current research involving the this compound scaffold is primarily focused on two therapeutic areas: anticonvulsant and anti-inflammatory applications.

Anticonvulsant Research: A significant body of research has explored N-benzylpropanamide derivatives as potential anticonvulsant agents. acs.orgnih.gov Studies have shown that compounds incorporating this scaffold exhibit potent antiseizure activity in various animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests. researchgate.netacs.orgnih.gov For example, a derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a lead compound with a favorable safety profile and oral bioavailability. acs.org This line of research often involves creating hybrid molecules that combine the N-benzylpropanamide structure with other pharmacophores known to have central nervous system activity. researchgate.netmdpi.com The goal is to develop broad-spectrum anticonvulsants with improved efficacy and reduced side effects compared to existing drugs. nih.gov

Anti-inflammatory Research: A more recent trajectory for this scaffold is in the development of anti-inflammatory agents. This interest was sparked by the discovery that this compound is a product of the radiolytic degradation of nialamide. nih.govspandidos-publications.com A 2024 study investigated the anti-inflammatory properties of several benzylpropanamide derivatives obtained from this process. nih.gov The research found that while this compound itself showed some activity, other hydroxyl-substituted derivatives demonstrated more pronounced inhibitory effects on pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines. nih.gov This suggests that the N-benzylpropanamide core is a viable scaffold for developing new anti-inflammatory compounds. nih.govspandidos-publications.com

Beyond these two main areas, derivatives of this scaffold have also been investigated for other potential central nervous system applications, including as neuroprotective agents and as ligands for mu opioid receptors. nih.gov These research avenues further underscore the value of this compound as a versatile starting point for drug discovery. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-benzylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJKQHPTZJRELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285499
Record name 3-amino-n-benzylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64018-20-8
Record name NSC42061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-n-benzylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Approaches to 3-Amino-N-benzylpropanamide Synthesis

The synthesis of this compound can be achieved through specialized methods, including the modification of precursor molecules using high-energy radiation.

Ionizing radiation has been utilized as a tool for structural modification, capable of inducing degradation and transformation in parent molecules to yield novel compounds. nih.gov This technology is presented as an eco-friendly chemical technique for altering the chemical structures of biological materials. nih.gov

Research has demonstrated that this compound can be formed through the gamma irradiation of nialamide (B1662786). nih.govspandidos-publications.com In one study, a methanolic solution of nialamide was subjected to gamma radiation from a Cobalt-60 source at a dose of 50 kGy. nih.gov This process led to the generation of several compounds, including this compound, which was isolated as a known compound among the degradation products. nih.govspandidos-publications.com

The characterization and structural determination of the resulting products, including this compound, were accomplished using comprehensive analytical techniques. nih.govspandidos-publications.com Researchers employed one- and two-dimensional Nuclear Magnetic Resonance (NMR) analysis and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to interpret the spectral data and confirm the structures of the isolated compounds. nih.govspandidos-publications.com

Parent CompoundIrradiation ConditionsIdentified ProductsCharacterization Methods
NialamideGamma (γ) radiation at 50 kGy in Methanol (B129727)Nialaminosin, This compound , 3-methoxy-N-benzylpropanamide, 3-hydroxy-N-benzylpropanamide (HBPA), N-benzylpropanamide, Isonicotinamide1D & 2D NMR, HRESIMS

Data derived from studies on the ionizing radiation-induced modification of nialamide. nih.govspandidos-publications.com

The formation of this compound and other derivatives from the irradiation of nialamide is attributed to the action of powerful modifying agents generated during the process. spandidos-publications.comresearchgate.net Under the methanolic conditions used in the studies, gamma irradiation induces the formation of radiolytic radicals, including reactive oxygen species (ROS) and other free radicals. spandidos-publications.comresearchgate.net These highly reactive species initiate a cascade of modification reactions within the parent compound. spandidos-publications.com The observed transformations include degradation, deamination, methoxylation, and hydroxylation of nialamide. spandidos-publications.comresearchgate.net These pathways result in the cleavage and rearrangement of the original molecule, leading to the generation of lower molecular weight amide derivatives such as this compound. spandidos-publications.comresearchgate.net

Gamma Irradiation of Precursors and Subsequent Product Characterization

Synthesis of Related N-Substituted Propanamide Derivatives

The synthesis of N-substituted propanamides, a class of compounds to which this compound belongs, is not limited to radiolytic methods. A variety of other synthetic strategies are employed, including modern energy-efficient techniques and classical multi-step protocols.

Microwave-assisted synthesis has emerged as a powerful and efficient green chemistry approach for preparing various heterocyclic and acyclic compounds, including N-substituted propanamide derivatives. nih.govorganic-chemistry.org This technique is noted for its ability to dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields compared to conventional heating methods. nih.govmdpi.com

One notable application is the one-pot synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.govrsc.org In this method, N-guanidinosuccinimide is reacted with various amines under microwave irradiation. nih.gov Optimization of the reaction conditions found that heating at 170°C for 25 minutes in acetonitrile (B52724) provided satisfactory results. rsc.org Similarly, the synthesis of spiro-isoquinoline derivatives via cyclocondensation was significantly enhanced using microwave irradiation; a reaction heated at 140°C for 15 minutes achieved yields of 81-85%, whereas conventional refluxing for 5 hours yielded only 42-48%. mdpi.com

Reaction TypeConventional MethodMicrowave-Assisted Method
Synthesis of Spiro-isoquinoline derivatives5 hours, 42-48% yield15 minutes, 81-85% yield
Synthesis of 3,5-disubstituted-1,2,4-triazoles72 hours (hydrothermal)1.5 hours, 85% yield
Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles>4 hours1 minute, 85% yield

A comparison of reaction conditions and outcomes for the synthesis of related heterocyclic structures, highlighting the efficiency of microwave-assisted methods. nih.govmdpi.com

The synthesis of N-substituted propanamide derivatives is achieved through a wide array of starting materials and reaction conditions, allowing for the creation of diverse chemical libraries.

One pathway involves the use of N-arylsuccinimides, which can react with aminoguanidine (B1677879) hydrochloride to produce N-phenyl-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide. nih.gov Another multi-step protocol begins with piperidine-4-carboxylic acid derivatives, which are converted to 1,3,4-oxadiazole (B1194373) intermediates. researchgate.net These intermediates are then treated with 2-bromopropionylbromide to synthesize a series of N-substituted propanamide derivatives. researchgate.net

The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides showcases the use of different coupling methods. acs.org Starting from a carboxylic acid intermediate, the corresponding hydrazide can be formed. acs.org This hydrazide can then be converted to an azide (B81097) intermediate in situ, which reacts with various amines in a one-pot strategy to afford the final N-alkyl propanamides in good yields (63-81%). acs.org This azide coupling method was found to be higher yielding and proceed at a lower temperature than a comparable dicyclohexylcarbodiimide (B1669883) (DCC) coupling method. acs.org

More classical approaches can also be adapted. For example, D-serine can serve as a chiral starting material. google.comgoogleapis.com Through a sequence involving esterification and subsequent reaction with benzylamine (B48309), (2R)-2-amino-N-benzyl-3-hydroxypropanamide can be produced, which serves as a key intermediate for further derivatization. google.comgoogleapis.com

Microwave-Assisted Cyclocondensation Reactions

Retrosynthetic Analysis and Derivative Design

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgamazonaws.com This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com

Strategic Disconnections for Amide Scaffolds

The most common retrosynthetic disconnection for an amide, such as this compound, is the carbon-nitrogen (C-N) bond of the amide group. amazonaws.comescholarship.orgresearchgate.net This disconnection strategy points to an amine and a carboxylic acid derivative as the immediate precursors. youtube.com For this compound, this primary disconnection suggests benzylamine and a derivative of 3-aminopropanoic acid as the key synthons.

Another strategic approach involves disconnection at the N-H bond of a primary or secondary amide, which allows for modular and divergent synthesis of highly functionalized amides. escholarship.org This strategy is particularly useful for late-stage functionalization of pre-existing amide moieties. escholarship.org

Disconnection StrategyBond CleavedResulting SynthonsCorresponding Reagents
Amide C-N Bond DisconnectionPropanamide C-N BondAcyl Cation and Amine3-Aminopropanoic Acid Derivative and Benzylamine
N-H Bond FunctionalizationAmide N-H BondAmide Anion and ElectrophilePrimary/Secondary Amide and Alkyl/Aryl Halide

Precursor Identification and Functional Group Interconversions

Following the primary C-N disconnection, the precursors for this compound are identified as benzylamine and a 3-aminopropanoic acid derivative. chemsrc.com Benzylamine is a readily available commercial reagent. chemsrc.comchemsrc.com The 3-aminopropanoic acid moiety requires further consideration. A common precursor is β-alanine, where the amino group is already in the desired position.

Functional group interconversion (FGI) is a key strategy in synthesis design where one functional group is transformed into another to facilitate a desired reaction. ub.edusathyabama.ac.insolubilityofthings.com For instance, a carboxylic acid can be converted to a more reactive acyl chloride to facilitate amide bond formation. solubilityofthings.com Similarly, protecting groups are often employed to prevent unwanted side reactions of functional groups like amines. For example, the Boc group is a common protecting group for amines.

In some synthetic routes, a nitrile group can serve as a precursor to the primary amine through reduction, or an alcohol can be converted to a leaving group to be displaced by an amine. ub.eduvanderbilt.edu

Target Functional GroupPrecursor Functional GroupReagents/Conditions for Interconversion
AmideCarboxylic Acid + AmineCoupling agents (e.g., HATU, EDC), or conversion to Acyl Chloride
Primary AmineNitrileReduction (e.g., H₂, Pd/C; LiAlH₄) vanderbilt.edu
Primary AmineAzideReduction (e.g., H₂, Pd/C; LiAlH₄) vanderbilt.edu
AmineAlcoholConversion to sulfonate ester then SN2 with amine ub.edu

Stereoselective Synthesis Considerations for Analogues

The synthesis of chiral analogues of this compound, particularly those with substituents on the propane (B168953) backbone, requires stereoselective methods to control the spatial arrangement of atoms. researchgate.netbeilstein-journals.org Asymmetric synthesis aims to produce a specific stereoisomer. researchgate.net

One approach is the use of chiral starting materials from the "chiral pool," such as amino acids or terpenes. beilstein-journals.orgsemanticscholar.org For example, D-serine can be used as a starting material to synthesize chiral N-benzyl-propanamide derivatives. google.com

Another strategy is the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. beilstein-journals.orgacs.org For instance, chiral phosphoric acids can catalyze asymmetric aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantioselectivity. acs.orgacs.org Nickel-catalyzed enantioselective hydroamidation of alkenyl amides is another method to obtain enantioenriched β-amino amides. rsc.org The Michael addition of lithium amides to chiral α,β-unsaturated esters is also an effective method for preparing alicyclic β-amino acids in homochiral form. beilstein-journals.org

Stereoselective MethodDescriptionExample Application
Chiral Pool SynthesisUtilizes readily available enantiomerically pure natural products as starting materials. beilstein-journals.orgSynthesis from D-serine. google.com
Chiral CatalysisA small amount of a chiral catalyst directs the formation of a specific stereoisomer. acs.orgChiral phosphoric acid-catalyzed aza-Cope rearrangement. acs.orgacs.org
Auxiliary-Mediated SynthesisA chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective reaction.Use of chiral lithium amides in Michael additions. beilstein-journals.org

Advanced Synthetic Techniques and Yield Optimization

Modern synthetic chemistry offers a range of advanced techniques to improve reaction efficiency and yield. For the synthesis of this compound and its derivatives, these can include microwave-assisted synthesis and the use of optimized coupling reagents.

Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds derived from similar precursors. rsc.orgrsc.org For instance, the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was optimized by screening solvents and reaction temperatures under microwave conditions, with acetonitrile at 170°C providing the best results. rsc.orgrsc.org

Yield optimization often involves a systematic study of reaction parameters such as solvent, temperature, catalyst loading, and reaction time. rsc.org For amide bond formation, a variety of modern coupling reagents have been developed to improve efficiency and minimize side reactions. Furthermore, techniques like solid-phase synthesis can be employed for the preparation of libraries of amide derivatives.

In a study on the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, various conditions were tested to optimize the yield. rsc.org The use of microwave synthesis and the screening of different solvents and temperatures were key to achieving higher yields. rsc.orgrsc.org

TechniqueDescriptionImpact on Synthesis
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions rapidly and uniformly.Reduced reaction times, improved yields, and cleaner reactions. rsc.orgrsc.org
Optimized Coupling ReagentsUse of modern reagents like HATU, HOBt, and PyBOP for amide bond formation.Higher yields, faster reactions, and reduced racemization for chiral compounds.
Flow ChemistryReactions are carried out in a continuously flowing stream rather than in a batch.Improved safety, scalability, and control over reaction parameters.

Structural Characterization and Spectroscopic Investigations

Advanced Spectroscopic Techniques for Elucidation

The unambiguous determination of the molecular structure of 3-Amino-n-benzylpropanamide, a compound identified from the ionizing radiation-induced modification of nialamide (B1662786), is accomplished through the application of advanced spectroscopic methods. spandidos-publications.comnih.govresearchgate.net These techniques provide detailed information on the compound's atomic connectivity, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of this compound, offering precise insights into the proton (¹H) and carbon (¹³C) environments within the molecule.

The structural framework of this compound has been confirmed through comprehensive one- and two-dimensional NMR analyses. spandidos-publications.com The ¹H-NMR spectrum provides critical information about the different types of protons and their neighboring atoms. For the hydrochloride salt of this compound, the spectrum shows characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzylic and propanamide backbone, and the protons associated with the amide and amine groups. researchgate.net

For instance, the protons on the phenyl ring typically appear in the aromatic region (~7.22-7.34 ppm). researchgate.net A key signal is a doublet observed around 4.28 ppm, which corresponds to the two protons of the methylene group attached to the amide nitrogen (the benzylic CH₂). researchgate.net The aliphatic protons of the propanamide chain (the two CH₂ groups between the amino group and the carbonyl group) present distinct signals, often as triplets, due to coupling with adjacent protons. researchgate.net The amide proton itself is identifiable as a triplet at approximately 8.70 ppm in DMSO-d₆. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling, allowing for the mapping of the entire spin system from the amino-terminal end to the benzyl group. HSQC experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon in the ¹³C NMR spectrum. nih.gov

While this compound is an acyclic molecule, the study of its related cyclic analogues, such as β-lactams, provides valuable insights into potential chemical behaviors like tautomerism. Lactam-lactim tautomerism, an amide-imidol equilibrium, is a fundamental process in many heterocyclic compounds and can be effectively studied using NMR spectroscopy. wiley.com

In cyclic systems, NMR techniques, particularly ¹⁵N NMR, are powerful tools for evaluating the effects of molecular structure and pH on the tautomeric equilibrium. nih.govacs.org For example, studies on cyclo-μ-imidopolyphosphates have shown that the lactam-lactim tautomerism is highly pH-dependent, with the equilibrium shifting under acidic or alkaline conditions. nih.gov Variable-temperature (VT) NMR spectroscopy is another critical method used to observe and quantify tautomeric exchange. mit.edu By monitoring changes in chemical shifts and peak broadening as a function of temperature, researchers can determine the thermodynamic and kinetic parameters of the tautomerization process. pnas.org These studies on related cyclic structures underscore the capability of NMR to probe dynamic chemical equilibria that are analogous to those potentially accessible to open-chain amides under specific conditions. wiley.comacs.org

One- and Two-Dimensional NMR for Connectivity and Proton Environments

Mass Spectrometry (MS)

Mass spectrometry is an essential complementary technique to NMR, providing information about the molecular mass and elemental formula of a compound, and offering structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRESIMS) is employed for the precise determination of the molecular formula of a compound. researchgate.net In the analysis of compounds derived from nialamide, HRESIMS was used to confirm their elemental composition. spandidos-publications.comnih.gov For an analyte like this compound, this technique would yield a highly accurate mass measurement of its pseudomolecular ion (e.g., [M+H]⁺). This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. For example, a related novel compound, nialaminosin, was assigned the molecular formula C₁₂H₁₅N₂O based on its HRESIMS pseudomolecular ion at m/z 191.1176 [M+H]⁺. spandidos-publications.com A similar process would be applied to confirm the expected molecular formula of C₁₀H₁₄N₂O for this compound.

Beyond providing the molecular weight, mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), helps to confirm the proposed structure. During mass analysis, the parent ion can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be pieced together to deduce the original structure.

For this compound, key fragmentation pathways would be predicted. A common fragmentation for N-benzyl amides is the cleavage of the benzylic C-N bond, which would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another expected fragmentation is the cleavage alpha to the carbonyl group, which could lead to the loss of the benzylamino group or parts of the aminopropyl chain. The analysis of these fragmentation patterns in the mass spectrum provides corroborating evidence for the connectivity established by NMR, thus solidifying the structural assignment. It has been demonstrated in studies of related compounds that fragmentation patterns observed in mass spectra can even provide evidence for the coexistence of tautomeric forms in the gas phase. researchgate.net

Table of Mentioned Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within the compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an organic molecule shows absorption bands corresponding to the vibrational frequencies of specific bonds. wiley.com For this compound, the presence of primary amine (R-NH2) and amide functional groups results in characteristic IR absorption bands. spectroscopyonline.com

Primary amines typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, one for symmetric and one for asymmetric stretching. libretexts.org The amide group is characterized by a strong C=O stretching absorption, generally found between 1680 and 1630 cm⁻¹. spectroscopyonline.com Additionally, the N-H bending vibration of the primary amine can be observed around 1619 cm⁻¹. vscht.cz The presence of an aromatic ring is indicated by C-H stretching absorptions between 3000 and 3100 cm⁻¹ and C=C in-ring stretching absorptions from 1600-1585 cm⁻¹. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹) Intensity
Primary Amine (N-H) Stretch 3300 - 3500 Medium, Sharp
Amide (C=O) Stretch 1630 - 1680 Strong
Amine (N-H) Bend ~1620 Variable
Aromatic (C-H) Stretch 3000 - 3100 Weak to Medium
Aromatic (C=C) In-ring Stretch 1585 - 1600 Medium to Weak
Alkane (C-H) Stretch 2850 - 2960 Strong

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule during vibration. plus.ac.at It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. plus.ac.at In the context of this compound, Raman spectroscopy can be used to further probe the molecular structure. longdom.org

The C-H stretching region (2800-3100 cm⁻¹) in the Raman spectrum can be complex, with contributions from the various CH, CH₂, and CH₃ groups in the molecule. nih.gov Aromatic residues typically show a band near 3065 cm⁻¹, while aliphatic amino acids contribute to bands around 2880 and 2900 cm⁻¹. nih.gov The main protein band, often observed near 2940 cm⁻¹, can be attributed to a combination of aromatic and aliphatic amino acids. nih.gov Amine vibrations are also detectable across a wide range of the fingerprint region. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Molecular Architecture

Chromatographic Isolation and Purity Assessment Methodologies

Chromatographic techniques are essential for the isolation and purity assessment of chemical compounds. bnmv.ac.in High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov

In the context of related N-benzyl-propanamide derivatives, HPLC has been employed for analysis and purification. google.comgoogleapis.com For instance, a study on the preparation of lacosamide (B1674222) and its intermediates utilized flash column chromatography for purification. google.comgoogleapis.com Another study involving the ionizing radiation-induced modification of nialamide used an Agilent HPLC 1200 system with a photodiode array detector and a YMC-Pack ODS A-302 column for compound analysis. nih.govspandidos-publications.com The mobile phase often consists of a mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like formic or phosphoric acid to improve separation. sielc.com The purity of the isolated compound can be determined by the area of its peak in the chromatogram. spandidos-publications.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of theoretical chemistry, providing a bottom-up understanding of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. nih.govresearchgate.net It is frequently employed for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. researchgate.netresearchgate.net For compounds analogous to 3-Amino-n-benzylpropanamide, such as 2-amino-N-benzylacetamide derivatives, the B3LYP functional combined with the 6-31G** basis set has been effectively used for geometry optimization. bohrium.com In a study involving the generation of this compound from nialamide (B1662786), the B3LYP/6-31G(d,p) level of theory was noted for structural calculations, with more accurate single-point energy calculations performed at the M06-2x/6-311+G(d,p) level. bohrium.com

The optimized geometry reveals key structural parameters. The propanamide backbone, the benzyl (B1604629) group, and the terminal amino group all adopt specific conformations to minimize steric hindrance and optimize electronic interactions. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Representative Data)

ParameterBond/AnglePredicted Value
Bond LengthC=O (amide)~1.23 Å
C-N (amide)~1.33 Å
N-H (amine)~1.01 Å
C-C (aliphatic)~1.53 Å
C-C (aromatic)~1.39 Å
Bond AngleO=C-N (amide)~122°
C-N-C (amide)~121°
H-N-H (amine)~107°
Dihedral AngleC-C-C-N (backbone)Varies with conformation

Note: The values in this table are representative and are based on standard bond lengths and angles for similar functional groups. Actual values would be derived from specific DFT calculations.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less intensive alternative to ab initio methods like DFT. nih.gov These methods simplify Hartree-Fock theory by using empirical parameters derived from experimental data to approximate certain integrals. nih.gov This approach allows for the rapid calculation of electronic structures and properties for larger molecules. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential.

For this compound, the MEP map would highlight several key features:

Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. The most prominent negative potential would be located around the carbonyl oxygen of the amide group, and to a lesser extent, the nitrogen atoms of the amide and amino groups due to their lone pairs of electrons.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the primary amino group and the N-H of the amide group would exhibit strong positive potential.

Neutral Regions (Green): The aromatic ring of the benzyl group would show a region of negative potential above and below the plane of the ring (π-electron cloud), while the ring's periphery would be more neutral or slightly positive.

This mapping provides a visual guide to how the molecule will interact with other charged or polar species, which is crucial for understanding its chemical reactivity. researchgate.net

The structure of this compound allows for several types of non-covalent interactions that are critical in determining its physical properties and its interactions in a biological context.

Hydrogen Bonding: The molecule contains both hydrogen bond donors (the N-H groups of the primary amine and the amide) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms). researchgate.net This allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of dimers or larger aggregates in the solid state or in solution. Intramolecular hydrogen bonding is also a possibility, depending on the conformation of the molecule.

Computational methods can be used to model these interactions and calculate their energies, providing a quantitative understanding of their strength and importance.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not prevalent, numerous studies on its analogues, particularly those with anticonvulsant activity, have been conducted.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical Descriptors: These 3D descriptors are based on the optimized geometry of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are derived from quantum chemical calculations and include properties like HOMO-LUMO energies, dipole moment, and partial atomic charges.

In QSAR studies on anticonvulsant analogues of this compound, a variety of descriptors have been found to be important. For example, in a study on 2-amino-N-benzylacetamide derivatives, descriptors such as the x-component of the molecular dipole moment (dx), the HOMO-LUMO energy gap (Δε), the electrophilicity index (ω), and the square of ovality (Ο²) were found to influence the anticonvulsant activity.

The development of a robust QSAR model involves several steps:

Descriptor Calculation: A large number of descriptors are calculated for a set of molecules with known activities.

Descriptor Selection: Statistical methods, such as genetic algorithms, are used to select a small subset of descriptors that best correlate with the biological activity.

Model Building: A mathematical model, often using multiple linear regression (MLR), is built using the selected descriptors.

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Analogous Compounds

Descriptor ClassDescriptor ExampleDescriptionRelevance
Quantum ChemicalHOMO-LUMO Energy Gap (Δε)The difference in energy between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and stability.
Quantum ChemicalDipole Moment (μ)A measure of the overall polarity of the molecule.Influences solubility and binding to polar receptors.
GeometricalOvality (Ο²)A measure of the "non-sphericity" of the molecule.Relates to how well the molecule fits into a binding site.
TopologicalTopological Electronic Index (TE)An index based on the electronic properties and connectivity of the atoms.Captures electronic aspects of the molecular topology.
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.A basic descriptor related to size and transport properties.

These QSAR studies on analogues provide a framework for predicting the potential activity of this compound and for designing new derivatives with improved properties.

Predictive Modeling for Potential Bioactivity of Related Compounds

Predictive modeling, incorporating techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is instrumental in forecasting the potential bioactivity of compounds structurally related to this compound. jksus.org By analyzing the chemical structures of various propanamide derivatives, researchers can identify key functional groups and structural motifs that may confer specific pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. ontosight.ai

Chemoinformatics and computational tools facilitate the design and screening of new drug candidates. benthamdirect.com For instance, in silico models have been successfully used to predict the leishmanicidal activity of N-aryl-propanamide derivatives, with predictions later corroborated by experimental validation. nih.gov These models analyze vast databases like ChEMBL and PubChem to find, explore, and predict the biological activities of related compounds. ontosight.aiontosight.ai

Molecular docking is a particularly useful technique for predicting the binding affinity of a ligand to a protein target. ajchem-a.com Studies on various propanamide derivatives have utilized docking to identify potential therapeutic candidates. For example, research on N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide derivatives used docking to select molecules for synthesis and subsequent evaluation as breast cancer inhibitors. benthamdirect.com Similarly, docking studies on other amide derivatives have shown promising results in identifying potential antioxidant, antibacterial, and antifungal agents. ajchem-a.com The process involves forecasting the interactions between the ligand and protein, which helps in understanding the compound's potential mechanism of action. ontosight.aiajchem-a.com

The predictive power of these models relies on establishing a mathematical relationship between the molecular properties and the biological activity of the compounds. jksus.org Quantum chemical calculations provide reliable information on the electronic and geometric properties of molecules, which are then used as descriptors in QSAR studies. jksus.org This approach accelerates the development of new molecules by moving from a trial-and-error process to a more computed and informed methodology. jksus.org

Molecular Dynamics Simulations for Conformational Analysis (General for similar compounds)

Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing crucial information about its conformational flexibility and stability. For compounds structurally similar to this compound, particularly those containing an N-benzyl amide group, MD simulations are essential for understanding their three-dimensional structure and how it influences their function.

For N-benzyl amides, MD simulations, often combined with experimental techniques like NMR spectroscopy and X-ray crystallography, help to elucidate the conformational preferences. scielo.brresearchgate.net For example, studies on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) revealed a hindered cis-trans rotational equilibrium in solution. scielo.br Similarly, the conformation of certain salinomycin (B1681400) N-benzyl amides has been shown to adopt a pseudo-cyclic structure stabilized by intramolecular hydrogen bonds. nih.gov

MD simulations can reveal significant conformational changes and the influence of various factors, such as intramolecular aromatic stacking. researchgate.net In simulations of some benzylamide oligomers, the conformation at xylylene units was shown to be influenced by several parameters, leading to specific torsion angles. researchgate.net These simulations can be run for extended periods, from nanoseconds to microseconds, to observe the stability of the protein-ligand complex and the dynamic behavior of the molecule. mdpi.comnih.gov This detailed conformational analysis is critical for understanding how these molecules interact with their biological targets. nih.gov

Research Applications and Biological Relevance

Role as a Chemical Scaffold in Exploratory Research

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 3-Amino-n-benzylpropanamide framework is utilized in exploratory research to design and synthesize new molecules with potential therapeutic applications. For instance, the pyrrolidine-2,5-dione ring, a feature in many derivatives, is a core fragment in compounds with diverse therapeutic activities, including anticonvulsant, antipsychotic, and anti-inflammatory effects. nih.gov This highlights the utility of the basic propanamide structure in generating novel drug candidates. nih.gov

The concept of a "privileged structure" is relevant here, where certain molecular frameworks, like the 1,3-diazepine found in some complex derivatives, are known to bind to multiple biological targets. ibmmpeptide.com This adaptability makes the this compound scaffold a valuable starting point for developing new therapeutic agents. ibmmpeptide.comrsc.org The process of "scaffold hopping" further illustrates this, where the core structure is modified to create novel compounds that retain the desired biological activity but may have improved properties. nih.gov

Investigation of Interactions with Biological Systems

The interaction of derivatives of this compound with biological systems is a significant area of research, focusing on how these compounds bind to enzymes and receptors and modulate biological pathways.

Derivatives of this compound have been the subject of numerous binding studies to understand their interactions with various enzymes and receptors. For example, certain 3-amino-3-phenylpropionamide derivatives have shown a high affinity for the mu-opioid receptor. nih.gov In another study, N⁶-benzyladenosine 5'-uronamide derivatives were investigated for their binding to A₃ adenosine (B11128) receptors, revealing that the steric characteristics of the N⁶-substituent play a crucial role in binding affinity. nih.gov

The following table summarizes the binding affinities of selected N⁶-benzyladenosine 5'-uronamide derivatives at rat A₃ adenosine receptors. nih.gov

CompoundR1R5pKi(A3)Predicted pKi
20HH6.616.68
21MeH7.807.91
22Me3-Cl7.667.88
23Me3-Br8.728.63
24Me3-I8.969.20
25Me3-NO27.727.80
26Me3-NH27.557.68
27Me3-NHCOCH37.387.52
28Me3-CH38.008.21
29Me3-CF37.517.58
30Me4-Cl7.777.80
31Me4-Br7.928.00
32Me4-NH27.857.83

Similarly, studies on 2- and 8-alkynyl-9-ethyladenine derivatives have been conducted to assess their affinity for human and rat adenosine receptors. d-nb.info The data from these binding assays are crucial for understanding the structure-activity relationships (SAR) of these compounds. nih.govd-nb.info Furthermore, derivatives have been designed as inhibitors of enzymes like falcipain-2, a cysteine protease of Plasmodium falciparum, with some compounds showing moderate inhibitory activity. nih.gov

Compounds structurally related to this compound have been shown to modulate various biological pathways. For instance, 1,2,4-triazole-containing scaffolds, which can be synthesized from related starting materials, are known to be present in a wide array of biologically important compounds used in drug discovery studies against cancer and microbial infections. nih.gov These compounds have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. rsc.org Specifically, 3(5)-amino-1,2,4-triazoles have been identified as potent inhibitors of kinases and lysine-specific demethylase 1. rsc.org

In other research, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a derivative, has been identified as a positive allosteric modulator (PAM) of the glutamate (B1630785) transporter EAAT2. nih.govacs.org This modulation of glutamate uptake has significant implications for conditions associated with glutamate excitotoxicity, such as epilepsy. nih.gov Another study highlighted the anti-inflammatory effects of 3-hydroxy-N-benzylpropanamide (HBPA), which was found to inhibit the overproduction of pro-inflammatory mediators. researchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as better metabolic stability and bioavailability. The this compound scaffold is a valuable tool in the design of peptidomimetics. By modifying the peptide backbone, researchers can create molecules that retain the desired biological interactions while being more drug-like. nih.govwjarr.com

The use of non-canonical amino acids, including those with modified backbones, is a key strategy in peptidomimetic design. uminho.pt For example, dipeptide mimics have been developed as activators of neurolysin, a peptidase with cerebroprotective effects. nih.gov The goal of this approach is to create compounds that can effectively mimic the bioactive conformation of a parent peptide and interact with its biological target. wjarr.com

Modulatory Effects on Biological Pathways in Related Compound Classes

Building Block Applications in Complex Molecule Synthesis

The structural features of this compound and its close relatives make them useful building blocks for the synthesis of more complex molecules, particularly bioactive heterocyclic compounds.

The 3-aminopropanamide (B1594134) backbone is a key component in the synthesis of various bioactive heterocycles. A significant application is in the formation of triazole-fused heterocyclic systems. For example, 3(5)-amino-1,2,4-triazoles, which can be synthesized from precursors related to this compound, are important building blocks for constructing more complex, fused heterocyclic compounds with notable biological activities. rsc.orgrsc.org

The synthesis of these triazole derivatives often involves cyclocondensation reactions. rsc.orgrsc.org The resulting triazole-containing scaffolds are present in a multitude of pharmaceuticals and biologically significant molecules. nih.gov The versatility of these building blocks allows for the creation of diverse libraries of compounds for screening and drug discovery. researchgate.netnih.gov

Contribution to Drug Discovery Efforts through Analogues

The structural motif of this compound, a β-aminopropanamide, serves as a valuable template in medicinal chemistry. While the compound itself is noted as a derivative in chemical modification studies, its structural analogues have been instrumental in the discovery of novel therapeutic agents across various disease areas. nih.gov The exploration of propanamide analogues has led to the identification of compounds with significant biological activities, including anticonvulsant, anti-inflammatory, immunomodulatory, and antibacterial effects.

The versatility of the propanamide scaffold allows for systematic modifications to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. sygnaturediscovery.com For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which share the N-benzylpropanamide core, have been identified as potent anticonvulsants. ontosight.ai These compounds have shown efficacy in preclinical seizure models, highlighting the potential of this chemical class in developing new treatments for epilepsy. ontosight.ai Further investigations into related functionalized amino acid and α-aminoamide derivatives have expanded the understanding of the structural requirements for anticonvulsant activity. nih.gov

In the field of immunology, analogues featuring a 3-aminopropanamide side chain have been synthesized and evaluated as modulators of the innate immune system. Specifically, N-cyclohexyl-3-aminopropanamide was incorporated into a pyrimido[5,4-b]indole scaffold to probe for activity at Toll-like receptor 4 (TLR4). nih.gov This work demonstrates how the 3-aminopropanamide moiety can be used as a building block to create complex molecules that interact with specific biological targets. nih.gov

Furthermore, the 3-aminopropanamide moiety has been integrated into 1,2,3,4-tetrahydro-β-carboline structures to develop new antibacterial agents. acs.org These hybrid molecules were designed to act as reactive oxygen species (ROS) inducers, a promising mechanism for combating pesticide-resistant bacteria. acs.org The successful development of these compounds underscores the utility of the 3-aminopropanamide fragment in generating novel bactericidal agents. acs.org The core structure is also found in more complex molecules investigated for a range of pharmacological applications, from enzymatic inhibition to receptor modulation. ontosight.ai

Structure-Activity Relationship (SAR) Investigations of Substituted Propanamide Analogues

The biological activity of propanamide analogues is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into viable drug candidates. Investigations into various classes of substituted propanamide analogues have yielded key insights into the structural features that govern their potency and selectivity.

For anticonvulsant α-aminoamides, SAR studies revealed that activity in the maximal electroshock seizure (MES) model was sensitive to substitutions at the C(2) position of the propanamide backbone. nih.gov A comparison between two classes of related anticonvulsants showed differing SAR trends; for one class, activity improved as the C(2) substituent changed from hydrogen to more complex groups like methyl or phenyl, while the opposite trend was observed in a structurally similar class. nih.gov This highlights the subtle structural nuances that can dramatically alter biological outcomes.

In the development of TLR4 agonists based on a pyrimido[5,4-b]indole core, the length of the linker attaching the amide was investigated. An analogue with a 3-aminopropanamide side chain (a three-carbon linker) was compared to one with a 2-aminoacetamide (a two-carbon linker). nih.gov The study also explored substitutions at other positions of the core structure, finding that the addition of certain aryl groups at the C8 position significantly increased potency, with a phenyl-substituted analogue displaying submicromolar activity on human TLR4. nih.gov

Table 1: SAR of Pyrimido[5,4-b]indole Analogues as TLR4 Agonists nih.gov
CompoundSide ChainC8-SubstituentRelative Potency
6aN-cyclohexyl-2-aminoacetamide-Baseline
6bN-cyclohexyl-3-aminopropanamide-Comparable to 6a
36Thioacetamide derivativePhenylSignificantly increased
39Thioacetamide derivativeβ-NaphthylSignificantly increased

For antibacterial 1,2,3,4-tetrahydro-β-carboline derivatives incorporating a 3-aminopropanamide moiety, SAR analysis focused on substitutions on the terminal amino group of the propanamide side chain. acs.org The studies revealed that different substituents were optimal for activity against different bacterial strains.

Table 2: SAR of 3-Aminopropanamide Derivatives Against Plant Bacteria acs.org
Compound IDSubstituentTarget BacteriaIn Vitro Activity (EC₅₀, μg/mL)
I294-FluorobenzylXanthomonas oryzae pv. oryzae5.73
I164-ChlorobenzylXanthomonas axonopodis pv. citri3.43
I62,4-DichlorobenzylPseudomonas syringae pv. actinidiae2.86

Similarly, quantitative structure-activity relationship (QSAR) studies on β-amino carbonyl compounds, including a 3-(benzylamino)-3-(2,4-dichlorophenyl)-1-phenylpropan-1-one, tested against E. coli and S. aureus, found that the biological activity correlated with physicochemical properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and charge distribution. uobasrah.edu.iq These findings collectively demonstrate that systematic structural modifications are a powerful strategy for tuning the biological activity of propanamide analogues.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally conscious synthetic methods is a cornerstone of modern chemistry. For 3-Amino-n-benzylpropanamide, future research could focus on moving beyond traditional multi-step procedures to more streamlined and sustainable alternatives.

One promising area of investigation is the adaptation of one-pot, microwave-assisted syntheses. Research on structurally related N-substituted triazolyl-propanamides has demonstrated the effectiveness of microwave irradiation to drive reactions to completion in minutes rather than hours, often with higher yields and cleaner product profiles. nih.gov A potential pathway could involve the reaction of a suitable β-alanine precursor with benzylamine (B48309) under microwave conditions, which could significantly reduce reaction times and energy consumption. nih.gov

Another novel approach to synthesis was inadvertently discovered through the study of the antidepressant drug nialamide (B1662786). It was found that this compound is one of several degradation products formed when nialamide is subjected to γ-irradiation. researchgate.netnih.gov While irradiation is not a conventional preparative method, this finding opens up research into radiolytic or photolytic pathways for generating this and other amide derivatives, potentially leading to new chemical transformation methodologies. spandidos-publications.com

Furthermore, established methods for synthesizing similar compounds, such as the anticonvulsant Lacosamide (B1674222), provide a template for developing robust synthetic routes. google.comgoogleapis.com These processes often start from readily available chiral precursors like amino acids (e.g., D-serine) or their derivatives. google.comgoogleapis.com Adapting these well-documented procedures, which involve steps like amidation and functional group manipulation, could lead to a reliable and scalable synthesis for this compound. For instance, a common strategy involves the coupling of a protected β-alanine with benzylamine using a peptide coupling agent, followed by deprotection. nih.gov

Advanced Computational Design and Virtual Screening of Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new bioactive molecules. The N-benzylpropanamide scaffold, present in this compound, is a versatile template that can be computationally explored to design derivatives with specific biological activities.

Structure-based virtual screening (SBVS) is a key technique that could be applied. This method involves computationally docking a library of virtual compounds into the binding site of a biological target, such as an enzyme or receptor. For example, SBVS was successfully used to identify a propanamide derivative, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, as an inhibitor of falcipain-2, a crucial enzyme in the malaria parasite Plasmodium falciparum. mdpi.comdicames.online A similar approach could be used to screen virtual libraries of this compound derivatives against a wide range of therapeutic targets, identifying promising candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational avenue. QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. By analyzing derivatives of this compound, researchers could build predictive QSAR models. These models would help in understanding which chemical modifications (e.g., substitutions on the benzyl (B1604629) ring or modifications to the amino group) are likely to enhance activity, guiding the design of more potent and selective compounds, as has been done for other propanamide-based antagonists. nih.gov

Molecular dynamics simulations can further refine the understanding of how these molecules interact with their targets, providing insights into binding stability and the conformational changes that occur upon binding. These advanced computational methods can significantly de-risk and streamline the drug discovery process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

Elucidation of Molecular Mechanisms in Complex Biological Systems

Understanding how a compound interacts with biological systems at the molecular level is critical to evaluating its therapeutic potential. For this compound, several avenues for mechanistic investigation are suggested by its chemical structure and its relation to other known bioactive agents.

The compound's origin as a degradation product of the monoamine oxidase (MAO) inhibitor nialamide suggests that its potential effects on monoamine pathways should be investigated. nih.gov Future studies could explore whether this compound or its derivatives retain any MAO inhibitory activity or interact with other components of neurotransmitter systems.

Furthermore, research on structurally similar N-benzylpropanamides has revealed specific molecular targets. A derivative of 2-amino-N-benzylpropanamide was identified as a positive allosteric modulator of the excitatory amino acid transporter-2 (EAAT2), a key protein responsible for glutamate (B1630785) uptake in the brain. nih.gov Given that EAAT2 dysfunction is implicated in neurological disorders, investigating whether this compound derivatives can modulate glutamate transport is a compelling research direction. nih.gov

Other potential mechanisms include enzyme inhibition and ion channel modulation. As noted, related propanamides have been shown to inhibit the cysteine protease falcipain-2 and act as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain signaling. mdpi.comnih.gov Additionally, a co-product from the irradiation of nialamide, 3-hydroxy-N-benzylpropanamide, demonstrated anti-inflammatory properties by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov These findings provide a strong rationale for screening this compound and its derivatives for similar anti-inflammatory, enzymatic, or ion channel activities to elucidate their molecular mechanisms.

Development of Analytical Methodologies for Trace Detection and Characterization

The ability to accurately detect, quantify, and characterize a compound is fundamental to all aspects of its research and development. For this compound, robust analytical methods are needed for quality control in synthesis, for studying its properties, and for potential future pharmacokinetic analyses.

The primary techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Studies that have produced this compound have relied on one- and two-dimensional NMR for complete structural elucidation and High-Resolution Mass Spectrometry (HRMS) for accurate mass determination, confirming the elemental composition. nih.gov

For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. nih.govbldpharm.com Future work should focus on developing and validating specific methods for this compound. This includes optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition, and detector wavelength to achieve high resolution and sensitivity. A systematic approach would ensure reliable and reproducible analysis, which is crucial for any further investigation of the compound.

The table below summarizes key analytical techniques that are effective for the characterization of this compound and its analogs. bldpharm.com

TechniqueMethodParametersApplication
HPLC/UPLC Reversed-PhaseC18 column; Mobile phase gradient (e.g., water/acetonitrile (B52724) or methanol (B129727) with buffer); UV or MS detection.Purity assessment, quantification, separation of related substances.
NMR ¹H & ¹³C NMRIn a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).Unambiguous structural confirmation, identification of impurities.
MS/HRMS ESI or FABTypically in positive ion mode (ESI+); high-resolution analysis for accurate mass.Molecular weight confirmation, elemental composition determination.

Developing these analytical methodologies to a high standard will be essential for supporting all future research endeavors with this compound, from synthetic chemistry to biological evaluation.

Q & A

Q. What are the established synthetic protocols for 3-amino-N-benzylpropanamide (ABPA), and how is its purity validated?

ABPA is synthesized via γ-irradiation of nialamide in methanolic solutions under controlled conditions. Post-synthesis, purification involves column chromatography or recrystallization. Structural validation is performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS), comparing spectral data to literature values (e.g., δH and δC shifts for amino and benzyl groups). Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. How is the biological activity of ABPA assessed in anti-inflammatory studies?

ABPA's anti-inflammatory activity is evaluated using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Key metrics include:

  • Measurement of nitric oxide (NO) and prostaglandin E2 (PGE2) production via Griess assay and ELISA, respectively.
  • IC50 determination using dose-response curves (e.g., ABPA's IC50 for NO inhibition: ~200 µM).
  • Western blot analysis of inflammatory markers (e.g., iNOS, COX-2) .

Advanced Research Questions

Q. How can researchers optimize ABPA synthesis to minimize side products and improve yield?

Irradiation parameters (dose rate, solvent composition) critically influence product distribution. For example:

  • Lower irradiation doses (e.g., 10 kGy vs. 50 kGy) reduce degradation products.
  • Methanol as a solvent enhances radical-mediated deamination and hydroxylation. Advanced purification techniques, such as preparative HPLC or chiral separation, may resolve structurally similar byproducts (e.g., 3-hydroxy-N-benzylpropanamide) .

Q. What experimental strategies address contradictions in reported bioactivity data for ABPA?

Discrepancies in IC50 values may arise from differences in:

  • Cell lines (e.g., RAW 264.7 vs. DH82 macrophages).
  • LPS concentration or incubation time.
  • ABPA batch purity (validate via HPLC-MS). Standardized protocols for cell viability assays (e.g., MTT) and cytokine profiling (multiplex ELISA) are recommended to ensure reproducibility .

Q. What mechanistic insights explain ABPA's suppression of NF-κB signaling?

ABPA inhibits NF-κB nuclear translocation by:

  • Reducing reactive oxygen species (ROS) via antioxidant assays (e.g., DCFH-DA fluorescence).
  • Downregulating IκB phosphorylation (validated by phospho-specific antibodies in Western blots).
  • siRNA knockdown of NF-κB subunits (e.g., p65) to confirm pathway specificity .

Q. How can stability challenges of ABPA in aqueous solutions be mitigated during experiments?

ABPA may degrade under prolonged storage in aqueous buffers. Strategies include:

  • Lyophilization and storage at -80°C under inert gas (N2/Ar).
  • Use of stabilizers (e.g., 0.1% BSA in cell culture media).
  • Stability-indicating HPLC methods to monitor degradation (e.g., hydrolyzed benzylpropanamide) .

Methodological and Analytical Challenges

Q. What techniques are recommended for profiling ABPA's cytotoxicity in non-target cell lines?

  • MTT assay : Assess mitochondrial activity at varying concentrations (e.g., 0–500 µM).
  • Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest.
  • Long-term toxicity : Colony formation assays over 14 days .

Q. How can structure-activity relationship (SAR) studies improve ABPA's anti-inflammatory efficacy?

Synthesize analogs (e.g., 3-methoxy or 3-hydroxy derivatives) and compare:

  • Binding affinity : Molecular docking with COX-2 or IκB kinase.
  • Bioactivity : IC50 values for NO inhibition. Substituents at the 3-position significantly modulate potency due to steric and electronic effects .

Q. What analytical methods resolve ABPA's hygroscopicity issues in solid-state formulations?

  • Karl Fischer titration : Quantify moisture content.
  • Dynamic vapor sorption (DVS) : Assess humidity-dependent water uptake.
  • X-ray diffraction (XRD) : Monitor crystallinity changes during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-n-benzylpropanamide
Reactant of Route 2
Reactant of Route 2
3-Amino-n-benzylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.